Sotorasib

Description

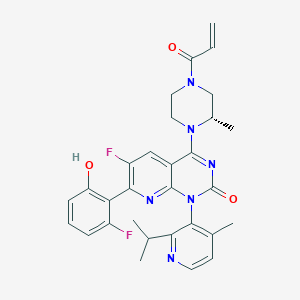

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]pyrido[2,3-d]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30F2N6O3/c1-6-23(40)36-12-13-37(18(5)15-36)28-19-14-21(32)26(24-20(31)8-7-9-22(24)39)34-29(19)38(30(41)35-28)27-17(4)10-11-33-25(27)16(2)3/h6-11,14,16,18,39H,1,12-13,15H2,2-5H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQKSXLFSAEQCZ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30F2N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001099260 | |

| Record name | 6-Fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-[4-methyl-2-(2-propanyl)-3-pyridinyl]-4-[(2S)-2-methyl-4-(2-propenoyl)-1-piperazinyl]pyrido[2,3-d]pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001099260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2252403-56-6, 2296729-00-3 | |

| Record name | 6-Fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-[4-methyl-2-(1-methylethyl)-3-pyridinyl]-4-[(2S)-2-methyl-4-(1-oxo-2-propen-1-yl)-1-piperazinyl]pyrido[2,3-d]pyrimidin-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2252403-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sotorasib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2296729003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sotorasib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15569 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-Fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-[4-methyl-2-(2-propanyl)-3-pyridinyl]-4-[(2S)-2-methyl-4-(2-propenoyl)-1-piperazinyl]pyrido[2,3-d]pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001099260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOTORASIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B2VM6UC8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sotorasib's Mechanism of Action in KRAS G12C Inhibition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sotorasib (formerly AMG 510) is a first-in-class, orally bioavailable small molecule inhibitor that specifically and irreversibly targets the KRAS G12C mutant protein.[1][2] This guide provides a comprehensive technical overview of this compound's mechanism of action, detailing its molecular interactions, impact on downstream signaling pathways, and the mechanisms that can lead to treatment resistance. Quantitative data from key preclinical and clinical studies are summarized, and methodologies for relevant experimental protocols are described. Visualizations of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of this compound's function and clinical application.

The KRAS G12C Mutation: An Oncogenic Driver

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[3] The KRAS G12C mutation, a substitution of glycine for cysteine at codon 12, impairs the intrinsic GTPase activity of the KRAS protein.[4] This results in a constitutively active, GTP-bound state, leading to the hyperactivation of downstream oncogenic signaling pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive uncontrolled cell growth and tumor proliferation.[1][5]

This compound's Covalent and Irreversible Inhibition of KRAS G12C

This compound employs a unique mechanism to inhibit the KRAS G12C mutant protein. It covalently binds to the thiol group of the mutant cysteine residue at position 12.[2] This irreversible binding occurs within a transiently accessible pocket, known as the switch-II pocket, which is present when KRAS G12C is in its inactive, GDP-bound state.[2] By forming this covalent bond, this compound effectively locks the KRAS G12C protein in an inactive conformation, preventing the exchange of GDP for GTP and thereby blocking its reactivation.[2] This targeted approach ensures high specificity for the mutant protein with minimal off-target effects on wild-type KRAS.[4]

The axially chiral biaryl moiety of this compound is a critical structural element that engages a "cryptic" protein binding pocket, enhancing the inhibitor's potency.[6]

Impact on Downstream Signaling Pathways

By locking KRAS G12C in an inactive state, this compound effectively suppresses the downstream signaling cascades that promote tumorigenesis.

RAF-MEK-ERK (MAPK) Pathway

The MAPK pathway is a primary effector of KRAS signaling. This compound's inhibition of KRAS G12C leads to a significant reduction in the phosphorylation of downstream kinases, including MEK and ERK.[2] This dampening of the MAPK cascade results in decreased cell proliferation and survival.[2]

PI3K-AKT-mTOR Pathway

The PI3K-AKT-mTOR pathway is another critical signaling axis downstream of KRAS. This compound treatment has been shown to reduce the phosphorylation of AKT, a key node in this pathway.[7] Inhibition of this pathway contributes to the anti-proliferative and pro-apoptotic effects of this compound.

Quantitative Data Summary

Table 1: Preclinical Efficacy of this compound

| Cell Line | KRAS Mutation | IC50 (µM) | Pathway Inhibition | Reference |

| NCI-H358 | G12C | ~0.006 | p-ERK | [8] |

| MIA PaCa-2 | G12C | ~0.009 | p-ERK | [8] |

| Non-KRAS G12C | Various | >7.5 | No effect | [9] |

Table 2: Clinical Efficacy of this compound in NSCLC (CodeBreaK 100 & 200 Trials)

| Parameter | CodeBreaK 100 (Phase 2) | CodeBreaK 200 (Phase 3) | Reference |

| Objective Response Rate (ORR) | 37.1% | 28.1% | [10][11] |

| Disease Control Rate (DCR) | 80.6% | Not Reported | [10] |

| Median Progression-Free Survival (PFS) | 6.8 months | 5.6 months | [12][13] |

| Median Overall Survival (OS) | 12.5 months | Not significantly different from docetaxel | [11][13] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Plate KRAS G12C mutant and wild-type cell lines in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.

-

Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.001 to 10 µM) for 72 hours. Include a vehicle control (DMSO).

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Pathway Modulation

Objective: To assess the effect of this compound on the phosphorylation of downstream signaling proteins (e.g., ERK, AKT).

Methodology:

-

Cell Lysis: Treat cells with this compound for the desired time points, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in animal models.

Methodology:

-

Tumor Implantation: Subcutaneously implant KRAS G12C mutant cancer cells into immunocompromised mice (e.g., nude mice).

-

Tumor Growth and Randomization: Monitor tumor growth, and when tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally at a specified dose and schedule (e.g., daily). The control group receives the vehicle.

-

Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).

-

Endpoint: Continue treatment until a predefined endpoint is reached (e.g., tumor volume exceeds a certain limit, or a specific time point).

-

Data Analysis: Analyze the tumor growth inhibition and assess for any drug-related toxicity.

Mechanisms of Resistance to this compound

Despite the initial efficacy of this compound, acquired resistance can develop through various mechanisms.

On-Target Resistance

-

Secondary KRAS Mutations: New mutations in the KRAS gene, such as at codon Y96, can emerge that prevent this compound from binding effectively to the switch-II pocket.[1]

Off-Target Resistance

-

Bypass Signaling Pathway Activation: Upregulation of alternative signaling pathways can circumvent the need for KRAS signaling. This includes the reactivation of the MAPK pathway through mutations in other RAS isoforms (e.g., NRAS) or upstream receptor tyrosine kinases (RTKs) like EGFR.[1][14]

-

PI3K/AKT/mTOR Pathway Activation: Activation of the PI3K/AKT/mTOR pathway can also mediate resistance to this compound.[5][7]

-

Epithelial-to-Mesenchymal Transition (EMT): A shift in cellular phenotype to a more mesenchymal state has been associated with resistance.[1]

Conclusion

This compound represents a significant advancement in the treatment of KRAS G12C-mutated cancers by providing a targeted and effective therapeutic option.[15] Its mechanism of covalent and irreversible inhibition of the mutant KRAS protein leads to the suppression of key oncogenic signaling pathways. While acquired resistance remains a clinical challenge, a deeper understanding of the underlying mechanisms is paving the way for the development of rational combination therapies to overcome resistance and improve patient outcomes. This technical guide provides a foundational understanding of this compound's mechanism of action to aid researchers and clinicians in the ongoing efforts to combat KRAS-driven malignancies.

References

- 1. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of action of this compound? [synapse.patsnap.com]

- 3. Clinical and Genomic Features of Response and Toxicity to this compound in a Real-World Cohort of Patients With Advanced KRAS G12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Acquired resistance to this compound in KRASG12C mutant NSCLC is vulnerable to PI3K-mTOR pathway inhibition mediated by 4E-BP1 regulator of cap-dependent translation [elifesciences.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ilcn.org [ilcn.org]

- 9. Pathology & Oncology Research | The Research Progress of Direct KRAS G12C Mutation Inhibitors [por-journal.com]

- 10. Results From Phase 2 CodeBreaK 100 Show LUMAKRAS™ (this compound) Is The First And Only KRAS G12C Inhibitor With Overall Survival Data [prnewswire.com]

- 11. targetedonc.com [targetedonc.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. ascopubs.org [ascopubs.org]

- 14. jwatch.org [jwatch.org]

- 15. This compound: A Review in KRAS G12C Mutation-Positive Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Sotorasib: A Technical Guide to the Discovery and Development of a Landmark KRAS G12C Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and development timeline of Sotorasib (brand name Lumakras®), a first-in-class, orally bioavailable small molecule inhibitor of the KRAS G12C mutation. For decades, KRAS was considered an "undruggable" target in oncology, making the advent of this compound a significant milestone in precision medicine.[1] This document details the preclinical and clinical milestones, experimental methodologies, and key data that underpinned its journey from laboratory to clinic.

Preclinical Discovery and Lead Optimization

The development of this compound by Amgen marked a breakthrough in targeting the KRAS G12C mutation, which is prevalent in approximately 13% of non-small cell lung cancers (NSCLC), 3% of colorectal cancers, and 1-3% of other solid tumors.[2][3] The discovery process was a testament to structure-based drug design and a deep understanding of the unique biochemistry of the KRAS G12C mutant protein.

A critical feature of this compound's design is its ability to form a covalent, irreversible bond with the mutant cysteine residue at position 12 of the KRAS protein. This interaction locks the KRAS G12C protein in an inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling.[2]

A significant challenge during lead optimization was the molecule's atropisomeric nature. Atropisomers are stereoisomers arising from restricted rotation around a single bond. In the case of this compound, the axially chiral biaryl moiety, crucial for engaging a cryptic binding pocket on the KRAS G12C protein, gave rise to two stable atropisomers with a 10-fold difference in potency.[4][5] The decision was made to develop the more potent (M)-atropisomer, which necessitated the development of sophisticated analytical and synthetic methods to ensure atropisomeric purity on an industrial scale.[5][6]

Experimental Protocols: Preclinical

Biochemical Assays for Binding Affinity and IC50 Determination:

-

Objective: To quantify the binding affinity and inhibitory potency of this compound against KRAS G12C.

-

Methodology:

-

Protein Expression and Purification: Recombinant human KRAS G12C (amino acids 1-169) was expressed in E. coli and purified.

-

Nucleotide Exchange Assay: The ability of this compound to lock KRAS G12C in its GDP-bound state was assessed by monitoring the SOS1-catalyzed exchange of fluorescently labeled GDP for GTP. The IC50 value was determined by measuring the concentration of this compound required to inhibit 50% of the nucleotide exchange.[5]

-

Thermal Shift Assay (TSA): The thermal stability of the KRAS G12C protein was measured in the presence of varying concentrations of this compound. The shift in the melting temperature (Tm) indicates direct binding of the compound to the protein.[5]

-

Cell-Based Assays:

-

p-ERK Inhibition Assay: KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2) were treated with this compound. The inhibition of downstream signaling was quantified by measuring the phosphorylation levels of ERK1/2 (p-ERK) via Western blot or ELISA. The IC50 was determined as the concentration of this compound that caused a 50% reduction in p-ERK levels.

-

Cell Viability Assay: The effect of this compound on the proliferation of KRAS G12C mutant and wild-type cell lines was assessed using assays such as CellTiter-Glo®. Cells were incubated with a range of this compound concentrations for 72 hours, and the IC50 was calculated as the concentration that inhibited cell growth by 50%.[7]

-

-

In Vivo Xenograft Mouse Model Studies:

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Cell Line Implantation: Human cancer cell lines harboring the KRAS G12C mutation (e.g., NCI-H358) were subcutaneously injected into immunodeficient mice.

-

Treatment Administration: Once tumors reached a specified volume, mice were randomized to receive either vehicle control or this compound, typically administered orally once daily.[7]

-

Tumor Growth Measurement: Tumor volume was measured regularly using calipers.

-

Pharmacokinetic and Pharmacodynamic Analysis: Blood samples were collected to determine the pharmacokinetic profile of this compound. Tumor tissue was collected at the end of the study to assess the covalent modification of KRAS G12C and the inhibition of downstream signaling pathways.

-

Clinical Development: The CodeBreaK Program

The clinical development of this compound was primarily driven by the CodeBreaK program, a series of clinical trials designed to evaluate its safety and efficacy in patients with KRAS G12C-mutated solid tumors.

CodeBreaK 100: A Pivotal Phase 1/2 Trial

The CodeBreaK 100 trial (NCT03600883) was a multicenter, single-arm, open-label Phase 1/2 study that enrolled patients with KRAS G12C-mutant advanced solid tumors who had progressed on prior therapies.[8][9]

Experimental Protocol: CodeBreaK 100

-

Patient Population: Adult patients with locally advanced or metastatic solid tumors harboring the KRAS G12C mutation, who had received at least one prior systemic therapy.[10] Patients with active brain metastases were excluded.[11]

-

Treatment: this compound was administered orally at a dose of 960 mg once daily.[12]

-

Primary Endpoints:

-

Phase 1: Safety and tolerability.

-

Phase 2: Objective Response Rate (ORR) as assessed by a blinded independent central review (BICR) according to Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[13]

-

-

Tumor Assessment (RECIST 1.1):

-

Tumor imaging (CT or MRI) was performed at baseline and every 6 weeks for the first 48 weeks, and every 12 weeks thereafter.

-

Target lesions were defined as measurable lesions with a longest diameter of ≥10 mm (or ≥15 mm in the short axis for lymph nodes). A maximum of 5 target lesions (and a maximum of 2 per organ) were selected at baseline.

-

Response was categorized as Complete Response (CR), Partial Response (PR), Stable Disease (SD), or Progressive Disease (PD) based on the sum of the longest diameters of the target lesions.

-

-

Biomarker Analysis:

-

Circulating tumor DNA (ctDNA) was analyzed from plasma samples collected at baseline and at progression using the Guardant360 and/or the Resolution Bioscience ctDx Lung assays to identify genomic alterations associated with response and resistance.

-

Quantitative Data from CodeBreaK 100 (NSCLC Cohort)

| Efficacy Endpoint | Result |

| Objective Response Rate (ORR) | 37.1% |

| Complete Response (CR) | 3.2% |

| Partial Response (PR) | 33.9% |

| Disease Control Rate (DCR) | 80.6% |

| Median Duration of Response (DoR) | 11.1 months |

| Median Progression-Free Survival (PFS) | 6.8 months |

| Median Overall Survival (OS) | 12.5 months |

Data from the Phase 2 portion of the CodeBreaK 100 trial in patients with previously treated KRAS G12C-mutated NSCLC.[14][15]

CodeBreaK 200: Confirmatory Phase 3 Trial

The CodeBreaK 200 trial was a randomized, controlled Phase 3 study that compared the efficacy of this compound to docetaxel in patients with previously treated advanced KRAS G12C-mutated NSCLC. The results of this trial provided further evidence of the clinical benefit of this compound.

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effect by targeting the constitutively active KRAS G12C oncoprotein. In its mutated state, KRAS G12C preferentially remains in the active, GTP-bound form, leading to the continuous activation of downstream signaling pathways that drive cell proliferation, survival, and differentiation. The primary pathway implicated is the MAPK (mitogen-activated protein kinase) cascade.

By covalently binding to the cysteine-12 residue, this compound locks KRAS G12C in its inactive, GDP-bound conformation. This prevents the interaction of KRAS G12C with its downstream effectors, such as RAF, MEK, and ERK, thereby inhibiting the aberrant signaling cascade.

Regulatory Timeline

The development of this compound was expedited through several of the U.S. Food and Drug Administration's (FDA) programs designed to accelerate the review of drugs for serious conditions.

Conclusion

This compound represents a paradigm shift in the treatment of KRAS G12C-mutated cancers. Its discovery and development journey, from innovative preclinical research to well-executed clinical trials, has paved the way for a new class of targeted therapies. This technical guide provides a foundational understanding of the key milestones and scientific rigor that led to the approval of this landmark drug. Ongoing research continues to explore the full potential of this compound, including its use in combination with other anti-cancer agents and its activity in other tumor types harboring the KRAS G12C mutation.

References

- 1. Spotlight on this compound (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Validation of an LC-MS/MS method for the determination of this compound, a KRASG12C inhibitor, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical Data From Full Phase 1 Cohort Of Investigational this compound Published In New England Journal Of Medicine | AMGN Stock News [stocktitan.net]

- 4. researchgate.net [researchgate.net]

- 5. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]

- 6. Addressing Atropisomerism in the Development of this compound, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 9. researchgate.net [researchgate.net]

- 10. guardantcomplete.com [guardantcomplete.com]

- 11. iononline.com [iononline.com]

- 12. ilcn.org [ilcn.org]

- 13. amgen.ca [amgen.ca]

- 14. researchgate.net [researchgate.net]

- 15. amgen.com [amgen.com]

Sotorasib: A Technical Guide to the First-in-Class KRAS G12C Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Sotorasib (AMG 510), a pioneering covalent inhibitor of the KRAS G12C mutation. This document details its chemical properties, mechanism of action, relevant signaling pathways, and key experimental data, presented for a technical audience in drug development and oncology research.

Core Chemical and Physical Properties

This compound is a highly selective, orally bioavailable small molecule.[1] Its fundamental chemical and physical characteristics are summarized below.

| Property | Value |

| Molecular Formula | C₃₀H₃₀F₂N₆O₃ |

| Molecular Weight | 560.6 g/mol |

| IUPAC Name | 6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(4-methyl-2-propan-2-yl-3-pyridinyl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]pyrido[2,3-d]pyrimidin-2-one |

| Synonyms | AMG 510, Lumakras |

| CAS Number | 2296729-00-3 |

| Appearance | White to yellow solid |

| Solubility | Soluble in DMSO. In H₂O, 33.33 mg/mL when pH is adjusted to 11 with NaOH.[2][3] |

Mechanism of Action: Covalent Inhibition of KRAS G12C

The KRAS protein is a GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the protein's ability to hydrolyze GTP, locking it in a constitutively active state and driving oncogenic signaling.[2]

This compound is specifically designed to target this mutant cysteine. It irreversibly binds to the cysteine-12 residue located in a pocket of the switch II region (S-IIP), which is accessible only when KRAS G12C is in its inactive, GDP-bound state.[1][4] This covalent and irreversible binding locks the KRAS G12C protein in this inactive conformation, preventing its activation and subsequent downstream signaling.[1][5] This mechanism is highly selective for the G12C mutant, with no inhibitory effect on wild-type KRAS.[1]

KRAS G12C Signaling Pathway and this compound Inhibition

The primary downstream cascade affected by active KRAS is the mitogen-activated protein kinase (MAPK) pathway. This compound's inhibition of KRAS G12C leads to the suppression of this pathway.

Caption: this compound covalently binds to and traps KRAS G12C in an inactive state.

Preclinical and Clinical Efficacy

This compound has demonstrated significant anti-tumor activity in both preclinical models and clinical trials.

In Vitro Cellular Assays

In cellular viability assays, this compound potently and selectively impairs the growth of KRAS G12C mutant cell lines.[2]

| Cell Line | Cancer Type | IC₅₀ (µM) |

| NCI-H358 | Lung Cancer | ~0.006 |

| MIA PaCa-2 | Pancreatic Cancer | ~0.009 |

Note: Non-KRAS G12C cell lines are insensitive to this compound (IC₅₀ > 7.5 µM).[2]

Pharmacokinetic Properties

Pharmacokinetic studies have been conducted in both animal models and human subjects. The data below is from studies in patients with advanced solid tumors receiving the recommended 960 mg once-daily dose.

| Parameter | Value |

| Tₘₐₓ (Median) | 2.0 hours |

| Cₘₐₓ | 7.50 µg/mL |

| AUC₀₋₂₄ₕ | 65.3 h*µg/mL |

| Volume of Distribution (Vd) | 211 L |

| Apparent Clearance (CL/F) | 26.2 L/h |

| Terminal Half-life (t₁/₂) | ~5.5 hours[6] |

| Plasma Protein Binding | 89%[6] |

Clinical Trial: CodeBreaK 100

The CodeBreaK 100 trial was a pivotal Phase 1/2, single-arm, open-label, multicenter study that evaluated the efficacy and safety of this compound in patients with KRAS G12C-mutated advanced solid tumors who had progressed on prior therapies.[7][8]

Key Efficacy Results in NSCLC (Phase 2) [8]

| Endpoint | Result (N=124) |

| Objective Response Rate (ORR) | 37.1% |

| Disease Control Rate (DCR) | 80.6% |

| Median Duration of Response | 11.1 months[9] |

| Median Progression-Free Survival | 6.8 months |

| Median Overall Survival | 12.5 months[9] |

Experimental Methodologies

Detailed protocols are critical for the replication and validation of scientific findings. Below are summaries of the methodologies employed in key studies of this compound.

Cell Viability Assay Protocol

-

Objective: To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC₅₀).

-

General Procedure:

-

Cell Culture: KRAS G12C mutant (e.g., NCI-H358, MIA PaCa-2) and wild-type cell lines are cultured in appropriate media (e.g., DMEM or RPMI) supplemented with fetal bovine serum and antibiotics.[10]

-

Treatment: Cells are seeded in 96-well plates and treated with a range of this compound concentrations (e.g., 0-10 µM) for a specified duration, typically 72 hours.[2][3]

-

Viability Measurement: A cell viability reagent (e.g., CellTiter-Glo Luminescent Cell Viability Assay or MTT) is added to each well.[2][10]

-

Data Acquisition: Luminescence or absorbance is measured using a microplate reader. The resulting values are proportional to the number of viable cells.[10]

-

Analysis: IC₅₀ values are calculated by plotting cell viability against drug concentration and fitting the data to a dose-response curve.

-

CodeBreaK 100 Clinical Trial Workflow

The CodeBreaK 100 trial followed a structured protocol to assess the safety and efficacy of this compound.

Caption: Workflow of the CodeBreaK 100 clinical trial for this compound.

-

Study Design: A global, single-arm, open-label, multicenter Phase 1/2 trial.[7]

-

Patient Population: Adults (≥18 years) with pathologically documented, locally-advanced or metastatic solid malignancies harboring a KRAS p.G12C mutation, who had progressed after prior systemic therapies.[11][12] Key exclusion criteria included active brain metastases and significant gastrointestinal diseases that would impair oral medication intake.[12]

-

Intervention: this compound administered orally at a dose of 960 mg once daily.[8]

-

Primary Endpoints:

-

Secondary Endpoints: Key secondary endpoints included Duration of Response (DOR), Disease Control Rate (DCR), Progression-Free Survival (PFS), Overall Survival (OS), and pharmacokinetics.[9]

-

Assessments: Patients underwent radiographic scans every 6 weeks up to week 48, and every 12 weeks thereafter to assess tumor response.[9] Safety follow-up occurred 30 days after the final dose.[7]

References

- 1. This compound, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | AMG-510 | KRAS G12C inhibitor | TargetMol [targetmol.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. ascopubs.org [ascopubs.org]

- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 7. lumakrashcp.com [lumakrashcp.com]

- 8. Amgen's Investigational KRAS G12C Inhibitor this compound Demonstrated Rapid, Deep And Durable Responses In Previously Treated Patients With Advanced Non-Small Cell Lung Cancer [prnewswire.com]

- 9. A phase 1b study of this compound, a specific and irreversible KRAS<sup>G12C </sup>inhibitor, in combination with other anticancer therapies in advanced colorectal cancer (CRC) and other solid tumors (CodeBreaK 101). - ASCO [asco.org]

- 10. wjpls.org [wjpls.org]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. UCSF Solid Tumor Trial → PK, and Efficacy of this compound (AMG 510) in Subjects With Solid Tumors With a Specific KRAS Mutation (CodeBreaK 100) [clinicaltrials.ucsf.edu]

The Structure-Activity Relationship of Sotorasib: A Technical Guide to a Landmark KRAS G12C Inhibitor

Introduction

For decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) was considered an "undruggable" target in oncology.[1] As a member of the RAS superfamily of small GTPases, KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate critical cellular processes like proliferation, survival, and differentiation.[2][3] Mutations in the KRAS gene, which are present in approximately 30% of all human cancers, impair its ability to hydrolyze GTP, locking the protein in a constitutively active state and driving uncontrolled cell growth.[4][5]

The glycine-to-cysteine substitution at codon 12 (G12C) is a common KRAS mutation, found in about 13% of non-small cell lung cancers (NSCLC) and 1-3% of colorectal and other solid tumors.[5][6] The discovery that the mutant cysteine residue could be covalently targeted opened a new therapeutic window. Sotorasib (AMG 510) emerged as a first-in-class, orally bioavailable, small-molecule inhibitor that selectively and irreversibly targets KRAS G12C.[7][8] This guide provides an in-depth analysis of the structure-activity relationship (SAR) studies that led to the discovery of this compound, details the key experimental protocols used in its development, and illustrates the underlying biological pathways.

Mechanism of Action: Covalent Trapping of the Inactive State

This compound's mechanism of action relies on its ability to form a covalent bond with the thiol group of the Cysteine-12 residue unique to the KRAS G12C mutant.[9] This interaction occurs within a previously underappreciated allosteric pocket, known as the Switch-II pocket (S-IIP), which is accessible only when KRAS is in its inactive, GDP-bound state.[2][10] By irreversibly binding to Cys12, this compound locks the KRAS G12C protein in this inactive conformation, preventing its interaction with guanine nucleotide exchange factors (GEFs) like SOS1.[11] This blockade of GDP-for-GTP exchange effectively shuts down the hyperactivation of downstream oncogenic signaling pathways, most notably the MAPK (RAF-MEK-ERK) pathway, thereby inhibiting tumor cell growth.[7][11]

Core Structure-Activity Relationship (SAR) Studies

The development of this compound originated from structure-based drug design efforts aimed at improving upon early KRAS G12C inhibitors like ARS-1620.[12] A key breakthrough was the identification of a cryptic pocket near the Switch-II region, formed by residues H95, Y96, and Q99.[13] Exploiting this pocket became central to enhancing inhibitor potency. The SAR campaign focused on optimizing a quinazolinone scaffold.

Optimization of the Biaryl "Tail" Group

Initial efforts focused on modifying the C4 position of a phthalazine core to engage the H95/Y96/Q99 cryptic pocket. Adding bulky ortho-substituents to a phenyl ring at this position proved optimal for enhancing contacts with Y96.[14] This exploration established the importance of atropisomerism—restricted rotation around the biaryl C-N bond—which became a critical element in achieving high potency.[15] The (R)-atropisomer consistently proved to be the more potent form.

Table 1: SAR of the C4-Substituted Phthalazine and Quinazolinone Core

| Compound | R-Group (Ortho-substituent) | Exchange IC₅₀ (μM) | p-ERK IC₅₀ (μM) |

|---|---|---|---|

| 2 | H | 20.1 | 58.0 |

| 3 | Methyl | 4.8 | 3.47 |

| 5 | Ethyl | 0.903 | 2.60 |

| 8 | Isopropyl | 0.380 | 0.891 |

| (R)-9 | Isopropyl (Quinazolinone core) | 0.057 | 0.130 |

Data sourced from J. Med. Chem. 2020, 63, 1, 52-65.[14] p-ERK IC₅₀ was determined in MIA PaCa-2 cells.

Modifications of the C7-Phenol Group

While compound (R)-9 was a potent inhibitor, further optimization was needed. The C7 fluorophenol "tail" was modified to enhance interactions with lipophilic residues and modulate polar contacts.[12] Removing the phenolic hydroxyl group to give the fluorophenyl analog 12 surprisingly led to no loss in cellular activity and a significant increase in membrane permeability.[14]

Introduction of the Piperazine Acrylamide "Warhead"

The acrylamide moiety serves as the covalent "warhead" that reacts with Cys12. Modifications to the piperazine ring linking the warhead to the core scaffold were explored. Introducing a methyl group at the C2 position of the piperazine ring (compound 13 ) led to further improvements in cellular activity and provided measurable oral bioavailability in mice.[14]

Table 2: SAR of the C7-Tail and Piperazine Moiety

| Compound | C7-Group | Piperazine | p-ERK IC₅₀ (μM) | MIA PaCa-2 Viability IC₅₀ (μM) |

|---|---|---|---|---|

| (R)-9 | 2-Fluoro-6-hydroxyphenyl | Unsubstituted | 0.130 | 0.246 |

| 12 | 2-Fluorophenyl | Unsubstituted | 0.130 | 0.093 |

| 13 | 2-Fluorophenyl | (S)-2-Methyl | 0.047 | 0.032 |

| This compound (AMG 510) | 2-Fluoro-6-hydroxyphenyl | (S)-2-Methyl | 0.007 | 0.009 |

Data sourced from J. Med. Chem. 2020, 63, 1, 52-65.[14] All data for the more potent (R)-atropisomer.

The culmination of these optimization efforts, combining the optimal isopropylphenyl group on the quinazolinone core, the (S)-2-methylpiperazinyl acrylamide, and the reintroduction of the 2-fluoro-6-hydroxyphenyl tail for additional interactions, resulted in the identification of this compound (AMG 510).[13] It demonstrated superior potency, selectivity, and drug-like properties, ultimately leading to its clinical development.[12]

Key Experimental Protocols

The evaluation of this compound and its analogs relied on a suite of biochemical and cell-based assays to quantify their inhibitory activity.

Cell-Based p-ERK Phosphorylation Immunoassay

This assay is the primary method for measuring the functional inhibition of the KRAS signaling pathway within a cellular context. A decrease in the phosphorylation of ERK (p-ERK), a key downstream node in the MAPK pathway, serves as a direct readout of upstream KRAS inhibition.

Detailed Methodology:

-

Cell Culture: KRAS p.G12C mutant cells (e.g., MIA PaCa-2 pancreatic or NCI-H358 lung cancer cell lines) are seeded into 96-well microplates and allowed to adhere overnight.[14]

-

Serum Starvation: Growth media is replaced with low-serum or serum-free media for 12-24 hours to reduce basal levels of pathway activation.

-

Compound Incubation: Cells are treated with a serial dilution of the test compounds (e.g., this compound analogs) for a defined period, typically 2 hours.[14]

-

Pathway Stimulation: Cells are stimulated with a growth factor such as epidermal growth factor (EGF) for a short period (e.g., 5-10 minutes) to induce a robust p-ERK signal in control wells.

-

Fixation and Lysis: Cells are fixed and permeabilized directly in the wells or lysed with a suitable buffer containing phosphatase and protease inhibitors.

-

Detection: The levels of phosphorylated ERK1/2 (Thr202/Tyr204) and total ERK1/2 are quantified using a sandwich immunoassay format, such as Meso Scale Discovery (MSD) or a standard ELISA.[10][14] This involves capture and detection antibodies specific to the target proteins.

-

Data Analysis: The p-ERK signal is normalized to the total ERK signal to account for variations in cell number. The normalized data is then plotted against compound concentration, and a four-parameter logistic regression is used to determine the IC₅₀ value.

Cell Viability / Proliferation Assay (CellTiter-Glo®)

This assay measures the antiproliferative effect of the compounds over a longer incubation period, providing insight into their overall impact on cancer cell growth and survival.

Detailed Methodology:

-

Cell Seeding: KRAS p.G12C mutant cells (e.g., MIA PaCa-2) and KRAS wild-type or other mutant cells (e.g., A549, KRAS p.G12S) are seeded in 96-well plates.[12] The non-G12C line serves as a selectivity control.

-

Compound Treatment: The following day, cells are treated with a serial dilution of the test compounds.

-

Incubation: Plates are incubated for an extended period, typically 72 hours, to allow for effects on cell proliferation to manifest.[14]

-

ATP Measurement: The CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega) is added to the wells. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is a direct indicator of the number of metabolically active cells.

-

Data Acquisition: Luminescence is read on a plate reader.

-

Data Analysis: The signal is normalized to untreated controls, and the resulting dose-response curves are used to calculate IC₅₀ values, representing the concentration of compound required to inhibit cell growth by 50%.

Conclusion

The discovery of this compound is a landmark achievement in medicinal chemistry, transforming a previously intractable target into a druggable one. The SAR campaign highlights a masterful application of structure-based design, particularly the strategic exploitation of a cryptic allosteric pocket and the meticulous optimization of an atropisomeric biaryl axis to achieve exceptional potency and selectivity.[13][15] The systematic modification of the quinazolinone core, the piperazine linker, and the aryl tail groups, guided by robust biochemical and cellular assays, successfully balanced potency with critical ADME properties. This work not only delivered a first-in-class therapy for patients with KRAS G12C-mutated cancers but also provided a blueprint for targeting other challenging oncogenic proteins.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. axonmedchem.com [axonmedchem.com]

- 4. acs.org [acs.org]

- 5. This compound | C30H30F2N6O3 | CID 137278711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]

- 9. researchgate.net [researchgate.net]

- 10. ERK Phosphorylation Assay Kit | ABIN1019677 [antibodies-online.com]

- 11. profiles.wustl.edu [profiles.wustl.edu]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Profiling oncogenic KRAS mutant drugs with a cell-based Lumit p-ERK immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

Sotorasib: A Technical Guide to Target Engagement and Validation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target engagement and validation studies for sotorasib (AMG 510), a first-in-class, orally bioavailable, and selective covalent inhibitor of KRAS G12C. This compound represents a significant breakthrough in targeting a previously "undruggable" oncogene.[1][2][3]

Introduction: The Challenge of Targeting KRAS

The KRAS gene is one of the most frequently mutated oncogenes in human cancers.[4][5] For decades, direct inhibition of KRAS has been a formidable challenge in drug development due to the picomolar binding affinity of GTP to KRAS and the absence of well-defined binding pockets on the protein surface.[6] The KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[1][7] Mutations in KRAS, such as the G12C substitution, impair GTP hydrolysis, leading to a constitutively active state that drives oncogenesis.[6][7][8] The KRAS G12C mutation is present in approximately 13% of non-small cell lung cancers (NSCLC), 3% of colorectal cancers, and 1-3% of other solid tumors.[9][10]

This compound was developed to specifically target the cysteine residue of the KRAS G12C mutant protein.[1][2] This covalent inhibitor has demonstrated significant clinical activity, leading to its approval for the treatment of adult patients with KRAS G12C-mutated locally advanced or metastatic NSCLC who have received at least one prior systemic therapy.[3][8][10][11][12]

Mechanism of Action: Covalent Inhibition of KRAS G12C

This compound selectively and irreversibly binds to the cysteine residue at position 12 of the KRAS G12C protein.[1][2] This covalent bond is formed within a cryptic pocket, known as the switch-II pocket, which is accessible only when KRAS G12C is in its inactive, GDP-bound state.[1][8] By binding to this pocket, this compound locks the KRAS G12C protein in an inactive conformation, preventing the exchange of GDP for GTP.[1][2] This inhibition of KRAS G12C activation leads to the suppression of downstream signaling through the MAPK and PI3K-AKT pathways, ultimately inhibiting tumor cell growth and promoting apoptosis.[2][13] A key feature of this compound's design is its specificity for the mutant protein, as the targeted cysteine residue is absent in wild-type KRAS, thereby minimizing off-target effects.[9]

KRAS G12C Signaling Pathway and this compound Inhibition

Caption: this compound inhibits the KRAS G12C signaling cascade.

Quantitative Data Summary

The following tables summarize key quantitative data from biochemical, cellular, and clinical studies of this compound.

Table 1: Preclinical Activity of this compound

| Assay Type | Cell Line | Parameter | Value (µM) | Reference |

| Cell Viability | NCI-H358 (NSCLC) | IC50 | ~0.006 | [1][2] |

| MIA PaCa-2 (Pancreatic) | IC50 | ~0.009 | [1][2] | |

| H23 (NSCLC) | IC50 | 0.6904 | [1][2] | |

| Various KRAS G12C Lines | IC50 | 0.004 - 0.032 | [9][14] | |

| Nucleotide Exchange | Recombinant KRAS G12C | IC50 | 0.0089 | [15] |

Table 2: Clinical Efficacy of this compound in NSCLC (CodeBreaK 100 & 200)

| Parameter | CodeBreaK 100 (Phase I/II) | CodeBreaK 200 (Phase III) |

| Objective Response Rate (ORR) | 37.1%[11][16][17] | 28.1%[14] |

| Disease Control Rate (DCR) | 80.6%[11] | 82.5%[16] |

| Median Duration of Response (DoR) | 11.1 months[8][11] | 8.6 months[16] |

| Median Progression-Free Survival (PFS) | 6.8 months[16] | 5.6 months[14] |

| Median Overall Survival (OS) | 12.5 months[11][16][18] | Not significantly different from docetaxel[16] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for understanding and replicating this compound's target engagement and validation.

Biochemical Target Engagement: TR-FRET KRAS G12C Nucleotide Exchange Assay

This assay measures the ability of this compound to inhibit the exchange of GDP for GTP on the KRAS G12C protein, mediated by the guanine nucleotide exchange factor (GEF), SOS1.

Principle: The assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). GDP-loaded KRAS G12C does not bind to the RAS-binding domain (RBD) of cRAF. The addition of SOS1 and GTP facilitates the exchange of GDP for GTP, activating KRAS G12C and enabling its binding to a fluorescently labeled cRAF-RBD. This binding brings a donor fluorophore (on a KRAS G12C antibody) and an acceptor fluorophore (on cRAF-RBD) into proximity, generating a FRET signal. This compound, by locking KRAS G12C in the GDP-bound state, prevents this interaction and reduces the FRET signal.

Materials:

-

Recombinant GDP-loaded KRAS G12C protein

-

Recombinant SOS1 protein (catalytic domain)

-

GTP solution

-

Recombinant cRAF-RBD

-

Terbium (Tb)-labeled anti-tag antibody (donor)

-

Fluorescently-labeled acceptor molecule

-

Assay Buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 5 mM MgCl2)

-

This compound (or test compound) dissolved in DMSO

-

384-well low-volume white plates

-

TR-FRET compatible plate reader

Protocol:

-

Compound Plating: Prepare serial dilutions of this compound in DMSO. Dispense 2 µL of the diluted compound or DMSO (vehicle control) into the wells of a 384-well plate.

-

Protein-Inhibitor Pre-incubation: Dilute GDP-loaded KRAS G12C to 3 ng/µL in assay buffer. Add 4 µL of the diluted protein to each well. Incubate for 30-60 minutes at room temperature to allow for covalent bond formation.[8]

-

Nucleotide Exchange Reaction: Prepare a mixture of SOS1 and GTP in assay buffer. Initiate the exchange reaction by adding 2 µL of the SOS1/GTP mixture to each well. Incubate for 30 minutes at room temperature.

-

Effector Binding: Add 2 µL of diluted cRAF-RBD to all wells to allow binding to activated KRAS G12C. Incubate for 30 minutes at room temperature.[8]

-

Detection: Prepare a detection mixture containing the Tb-labeled donor antibody and the fluorescent acceptor. Add 10 µL of this mixture to each well. Incubate for 60 minutes at room temperature, protected from light.[8]

-

Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths. The TR-FRET ratio (665 nm / 620 nm) is calculated and used to determine the IC50 value of the inhibitor.[8]

Cellular Target Engagement: NanoBRET™ Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the binding of this compound to KRAS G12C within living cells.

Principle: This assay relies on the energy transfer between a NanoLuc® luciferase-tagged KRAS G12C (the energy donor) and a fluorescently labeled tracer that reversibly binds to the same pocket as this compound (the energy acceptor). When the tracer binds to KRAS G12C-NanoLuc®, BRET occurs. This compound competes with the tracer for binding, leading to a dose-dependent decrease in the BRET signal.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Plasmid encoding KRAS G12C fused to NanoLuc® luciferase

-

Transfection reagent (e.g., FuGENE® HD)

-

NanoBRET™ KRAS Tracer and Nano-Glo® Substrate

-

Opti-MEM® I Reduced Serum Medium

-

This compound (or test compound) dissolved in DMSO

-

White, non-binding 384-well plates

-

BRET-compatible plate reader

Protocol:

-

Cell Transfection: Co-transfect HEK293 cells with the KRAS G12C-NanoLuc® fusion vector and a carrier DNA using a suitable transfection reagent. Plate the transfected cells into a 384-well plate and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in assay medium. Add the diluted compound to the cells and incubate for 2 hours in a CO2 incubator.

-

Tracer Addition: Add the NanoBRET™ Tracer to the wells.

-

Substrate Addition and Reading: Add the Nano-Glo® Substrate to all wells. Read the plate within 3 minutes, measuring both donor (e.g., 460 nm) and acceptor (e.g., 600 nm) emissions.

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). The data is then normalized to vehicle and no-tracer controls. IC50 values are determined by fitting the data to a dose-response curve.[19]

Cellular Potency: Cell Viability Assay

This assay determines the effect of this compound on the proliferation and viability of KRAS G12C mutant cancer cell lines.

Principle: Cell viability is assessed using a luminescent assay that measures intracellular ATP levels, which correlate with the number of metabolically active cells.

Materials:

-

KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2) and KRAS wild-type control cell lines.

-

Cell culture medium and supplements.

-

This compound (or test compound) dissolved in DMSO.

-

96-well clear-bottom white plates.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

Luminometer.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-10 µM) for 72 hours.[14]

-

Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Convert the raw luminescence units to percentage of viability relative to the DMSO-treated control cells. Calculate the IC50 values using non-linear regression analysis.[14]

This compound Validation and Resistance

Clinical Validation: The CodeBreaK Trials

This compound's clinical efficacy was primarily established in the CodeBreaK series of clinical trials.

-

CodeBreaK 100 (NCT03600883): This phase I/II trial evaluated this compound in patients with KRAS G12C-mutated advanced solid tumors who had received prior therapies. The trial demonstrated promising and durable clinical activity, particularly in NSCLC, leading to its accelerated approval.[3][8][18][20] In the NSCLC cohort, this compound achieved an objective response rate of 37.1% and a median overall survival of 12.5 months.[11][18]

-

CodeBreaK 200 (NCT04303780): This phase III trial compared this compound to docetaxel in patients with previously treated KRAS G12C-mutated NSCLC. This compound showed a statistically significant improvement in progression-free survival compared to docetaxel (5.6 months vs. 4.5 months).[14]

Mechanisms of Resistance

Despite the initial success of this compound, acquired resistance is a significant clinical challenge. Several mechanisms of resistance have been identified:

-

On-target resistance: Secondary mutations in the KRAS gene can prevent this compound from binding effectively.

-

Off-target resistance:

-

Bypass signaling: Activation of alternative signaling pathways, such as the PI3K-AKT-mTOR cascade or other receptor tyrosine kinases (RTKs) like EGFR, HER2, and MET, can circumvent the need for KRAS signaling.[8][15]

-

Upstream reactivation: Feedback activation of upstream components like SOS1 or SHP2 can lead to the reactivation of wild-type RAS isoforms (HRAS and NRAS).

-

Histological transformation: In some cases, lung adenocarcinomas can transform into other histological subtypes, such as squamous cell carcinoma, which are less dependent on the KRAS G12C driver mutation.[21]

-

Experimental Workflow for Target Engagement and Validation

Caption: A typical workflow for this compound target validation.

Conclusion

This compound has fundamentally changed the therapeutic landscape for KRAS G12C-mutated cancers. The comprehensive suite of biochemical, cellular, and clinical studies has robustly validated its mechanism of action and target engagement. Understanding the detailed experimental protocols and the wealth of quantitative data generated is essential for researchers and drug developers working to build upon this success. Future efforts will likely focus on overcoming resistance through combination therapies and developing next-generation inhibitors that can address a broader range of KRAS mutations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound as First-Line Treatment for Advanced KRAS G12C-Mutated Non-Small Cell Lung Carcinoma: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]

- 5. Rapid Response to this compound of a Patient With KRAS G12C-Mutated Lung Cancer With Cancer-Associated Disseminated Intravascular Coagulation: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RAS Oncogene | RAS Pathway Drug Discovery | RAS Pathway Analysis [worldwide.promega.com]

- 7. revvity.com [revvity.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Spotlight on this compound (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. This compound | AMG-510 | KRAS G12C inhibitor | TargetMol [targetmol.com]

- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 16. promega.com [promega.com]

- 17. targetedonc.com [targetedonc.com]

- 18. This compound for previously treated colorectal cancers with KRASG12C mutation (CodeBreaK100): a prespecified analysis of a single-arm, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. reactionbiology.com [reactionbiology.com]

- 20. ascopubs.org [ascopubs.org]

- 21. Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification | Springer Nature Experiments [experiments.springernature.com]

Atropisomerism and its Profound Impact on Sotorasib Potency: A Technical Guide

An In-depth Examination of Rotational Isomerism in the Covalent Inhibition of KRAS G12C

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sotorasib (LUMAKRAS®), a first-in-class covalent inhibitor of the KRAS G12C mutant protein, represents a significant breakthrough in targeted cancer therapy. A critical and fascinating aspect of its molecular design and efficacy is the phenomenon of atropisomerism—a form of axial chirality arising from restricted rotation around a single bond. This technical guide provides a comprehensive overview of atropisomerism in the context of this compound, detailing its structural basis, the profound effect on inhibitory potency, and the experimental methodologies used for its characterization. The stable (M)-atropisomer of this compound is approximately 10-fold more potent than its (P)-atropisomer, a crucial finding that led to its development as a single-isomer drug. This guide will delve into the quantitative data supporting this observation and the intricate experimental protocols that enabled this discovery.

Introduction to Atropisomerism in Drug Discovery

Atropisomerism occurs in molecules that possess hindered rotation about a sigma (σ) bond, leading to stereoisomers that are non-superimposable and can be isolated.[1][2] Unlike point chirality centered at an atom, atropisomerism is a feature of axial chirality. The stability of atropisomers is determined by the rotational energy barrier; a high barrier prevents interconversion at ambient temperatures, allowing for the separation of the individual isomers.[1][2] In drug development, leveraging atropisomerism can lead to significant improvements in target affinity, selectivity, and overall pharmacological properties by locking the molecule in a more favorable conformation for binding.[1][2]

Atropisomerism in this compound: A Key to Enhanced Potency

The chemical structure of this compound features a substituted pyrido[2,3-d]pyrimidin-2(1H)-one core with a biaryl C-N bond connecting it to a substituted pyridine ring.[3] The steric hindrance created by the substituents on these rings restricts free rotation around this bond, giving rise to two stable atropisomers, designated as (M) and (P).[1][2]

This axial chirality was a deliberate and critical element in the design of this compound.[1][2] It allows the molecule to adopt a specific three-dimensional conformation that optimally engages a previously unexploited cryptic pocket (the H95/Y96/Q99 pocket) on the surface of the KRAS G12C protein.[1][2] This enhanced interaction is crucial for the high potency of the drug.

The two atropisomers of this compound exhibit a significant difference in their ability to inhibit KRAS G12C, with the (M)-atropisomer being approximately 10-fold more potent than the (P)-atropisomer.[1][2] This substantial difference in activity necessitated the development of this compound as a single, configurationally stable atropisomer to ensure optimal therapeutic efficacy and consistency.[1][2]

Quantitative Analysis of Atropisomeric Potency

While the precise IC50 or K_d_ values for the less active (P)-atropisomer are not extensively published, the consistent reporting of a 10-fold difference in potency underscores the critical nature of the stereochemistry. The potency of the clinically developed (M)-atropisomer of this compound is well-documented.

| Parameter | This compound ((M)-atropisomer) | Reference |

| Cellular p-ERK Inhibition IC50 | 68 nM | [4] |

| Cell Viability IC50 (NCI-H358 cells) | ~6 nM | [5] |

| Cell Viability IC50 (MIA PaCa-2 cells) | ~9 nM | [5] |

Table 1: Potency of the active (M)-atropisomer of this compound in cellular assays.

Experimental Protocols

The characterization and differentiation of this compound's atropisomers required specialized analytical and biochemical assays.

Separation and Analysis of Atropisomers

Objective: To separate the (M) and (P) atropisomers of this compound and determine their rotational stability.

Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

-

Column: A polysaccharide-based chiral stationary phase (CSP) is employed.

-

Mobile Phase: A suitable mixture of solvents, such as heptane and ethanol with a basic additive like diethylamine, is used to achieve separation.

-

Detection: UV detection is used to monitor the elution of the two atropisomers.

-

Procedure:

-

A solution of the racemic mixture of this compound is prepared in an appropriate solvent.

-

The solution is injected onto the chiral HPLC column.

-

The mobile phase is run through the column at a constant flow rate.

-

The retention times of the two peaks corresponding to the (M) and (P) atropisomers are recorded.

-

The relative peak areas are used to determine the ratio of the two atropisomers.

-

Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy

Various NMR techniques are used to assess the rotational energy barrier and stability of the atropisomers.[1][2]

-

Variable-Temperature NMR (VT-NMR): For atropisomers with lower rotational barriers, changes in the NMR spectrum at different temperatures can be used to calculate the energy barrier to rotation.[1][2]

-

Time-Course NMR: For highly stable atropisomers like those of this compound, a purified sample of one atropisomer is heated, and the rate of its conversion to the other isomer is monitored over time by NMR. This allows for the calculation of the interconversion half-life. The atropisomer interconversion barrier for this compound was determined to be greater than 33.5 kcal/mol, corresponding to an interconversion half-life of over 1000 hours at 373 K.[1][2]

Biochemical Assay for KRAS G12C Inhibition

Objective: To determine the inhibitory potency (IC50) of each this compound atropisomer on KRAS G12C signaling.

Methodology: SOS1-Catalyzed Nucleotide Exchange Assay

This assay measures the ability of an inhibitor to lock KRAS G12C in its inactive, GDP-bound state, thereby preventing the exchange of GDP for GTP, a reaction catalyzed by the guanine nucleotide exchange factor SOS1.

-

Materials:

-

Recombinant human KRAS G12C protein.

-

Recombinant human SOS1 protein (catalytic domain).

-

BODIPY-FL-GDP (fluorescently labeled GDP).

-

GTP.

-

Purified (M)- and (P)-atropisomers of this compound.

-

Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 5 mM MgCl2, pH 7.4).

-

384-well microplates.

-

-

Procedure:

-

KRAS G12C is pre-loaded with BODIPY-FL-GDP.

-

A dilution series of each this compound atropisomer is prepared.

-

The KRAS G12C-BODIPY-FL-GDP complex is incubated with each concentration of the atropisomers for a defined period (e.g., 60 minutes) to allow for covalent binding.

-

The nucleotide exchange reaction is initiated by the addition of SOS1 and a molar excess of unlabeled GTP.

-

The decrease in fluorescence polarization or intensity is monitored over time as the BODIPY-FL-GDP is displaced by GTP.

-

The initial rates of the reaction at each inhibitor concentration are calculated.

-

The IC50 value is determined by plotting the reaction rates against the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Cellular Assay for p-ERK Inhibition

Objective: To measure the effect of this compound atropisomers on the downstream signaling of KRAS G12C in a cellular context.

Methodology: Phospho-ERK (p-ERK) Immunoassay

This assay quantifies the levels of phosphorylated ERK, a key downstream effector in the KRAS signaling pathway. Inhibition of KRAS G12C leads to a reduction in p-ERK levels.

-

Cell Line: A human cancer cell line harboring the KRAS G12C mutation (e.g., NCI-H358 non-small cell lung cancer cells).

-

Materials:

-

Cell culture medium and supplements.

-

Purified (M)- and (P)-atropisomers of this compound.

-

Lysis buffer.

-

Antibodies specific for total ERK and phosphorylated ERK (p-ERK).

-

A detection system (e.g., Meso Scale Discovery (MSD) electrochemiluminescence or Western blotting).

-

-

Procedure:

-

Cells are seeded in multi-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of each this compound atropisomer for a specified time (e.g., 2 hours).

-

After treatment, the cells are washed and lysed to release cellular proteins.

-

The total protein concentration in each lysate is determined.

-

The levels of total ERK and p-ERK are quantified using an immunoassay (e.g., MSD assay or Western blot).

-

The ratio of p-ERK to total ERK is calculated for each treatment condition.

-

The IC50 value is determined by plotting the p-ERK/total ERK ratio against the inhibitor concentration and fitting the data to a dose-response curve.

-

Visualizing the Core Concepts

To better illustrate the relationships and processes described, the following diagrams are provided in Graphviz DOT language.

KRAS Signaling Pathway and this compound's Mechanism of Action

Caption: KRAS signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Atropisomer Potency Determination

Caption: Workflow for separating this compound atropisomers and comparing their potency.

Logical Relationship: Atropisomerism to Potency

Caption: The causal chain from this compound's structure to its atropisomeric potency.

Conclusion

The case of this compound provides a powerful illustration of how a deep understanding of stereochemistry, specifically atropisomerism, can be harnessed to design highly potent and selective drugs. The 10-fold greater potency of the (M)-atropisomer is a direct consequence of its specific three-dimensional shape, which allows for optimal engagement with a cryptic pocket on the KRAS G12C protein. This finding, enabled by rigorous analytical separation techniques and detailed biochemical and cellular assays, was pivotal in the decision to develop this compound as a single-isomer therapeutic agent. This guide has provided a technical overview of this fascinating aspect of this compound's pharmacology, offering insights for scientists and researchers in the field of drug discovery and development. The continued exploration of such complex stereochemical features holds significant promise for the creation of next-generation targeted therapies.

References

- 1. Addressing Atropisomerism in the Development of this compound, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. axonmedchem.com [axonmedchem.com]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Sotorasib In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sotorasib (AMG 510) is a first-in-class, orally bioavailable small molecule that specifically and irreversibly inhibits the KRAS G12C mutant protein.[1] This mutation, present in a significant subset of non-small cell lung cancers (NSCLC) and other solid tumors, locks the KRAS protein in a constitutively active, GTP-bound state, driving oncogenic signaling.[2][3] this compound covalently binds to the unique cysteine residue of the G12C mutant, trapping KRAS in an inactive, GDP-bound state.[1] This action effectively blocks downstream signal transduction through the MAPK pathway, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[1] These application notes provide detailed protocols for key in vitro cell-based assays to evaluate the efficacy and mechanism of action of this compound.

This compound Mechanism of Action & Signaling Pathway

KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cellular processes like proliferation and survival. The G12C mutation impairs GTP hydrolysis, leading to a persistently active state and hyperactivation of downstream signaling cascades, primarily the RAF-MEK-ERK (MAPK) pathway.[2][4] this compound selectively targets the mutant cysteine in KRAS G12C, locking the protein in its inactive form.[1] This prevents downstream signaling, reduces the phosphorylation of ERK, and ultimately inhibits tumor cell growth.[1]

Experimental Workflow Overview

A typical in vitro workflow to assess this compound's efficacy involves selecting appropriate KRAS G12C mutant cell lines, treating them with a dose range of the compound, and subsequently performing assays to measure cellular viability, apoptosis, and target engagement.

Quantitative Data Summary

This compound demonstrates potent and selective activity against cancer cell lines harboring the KRAS G12C mutation.

| Cell Line | Cancer Type | KRAS Status | Assay Duration | IC50 Value (µM) | Reference |

| NCI-H358 | NSCLC | G12C | 72 hours | ~0.006 | [5] |

| MIA PaCa-2 | Pancreatic | G12C | 72 hours | ~0.009 | [5] |

| H23 | NSCLC | G12C | 72 hours | 0.6904 | [5] |

| A549 | NSCLC | G12S | 72 hours | >7.5 | [5][6] |

| H522 | NSCLC | Wild-Type | 72 hours | >7.5 | [5][6] |

Detailed Experimental Protocols

Protocol 1: Cell Viability (MTT Assay)

This colorimetric assay measures the metabolic activity of viable cells by assessing the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan.

Materials:

-

KRAS G12C mutant (e.g., NCI-H358) and wild-type (e.g., H522) cell lines

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

This compound stock solution (in DMSO)

-

MTT reagent (5 mg/mL in PBS)[7]

-

DMSO (for solubilization)

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 3,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell blank control.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[7][8]

-

Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan.[7]

-

Measurement: Gently shake the plate for 5 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Subtract the blank control absorbance. Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Detection (Annexin V/PI Flow Cytometry)

This assay quantifies the percentage of apoptotic and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[1]

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

-

Cold PBS

-

Flow cytometer

Procedure:

-

Cell Harvesting: After treatment with this compound for 48-72 hours, collect both floating (apoptotic) and adherent cells. For adherent cells, gently detach using trypsin or a cell scraper.

-

Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[3] Discard the supernatant and wash the cell pellet twice with cold PBS.[1]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[3]

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[9]

-

Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[2]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Protocol 3: Target Engagement (p-ERK Western Blot)

This protocol assesses this compound's ability to inhibit the MAPK pathway by measuring the levels of phosphorylated ERK (p-ERK) relative to total ERK.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-ERK1/2, Rabbit anti-total-ERK1/2, Mouse anti-GAPDH (loading control)

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

ECL (Enhanced Chemiluminescence) detection reagent

Procedure:

-

Cell Lysis: Treat cells with this compound for a short duration (e.g., 2-24 hours). Wash cells with cold PBS and lyse on ice using lysis buffer.

-

Protein Quantification: Clear the lysates by centrifugation (14,000 x g for 15 min at 4°C). Determine the protein concentration of the supernatant using a BCA assay.

-